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molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0

Imidazo[1,5-A]pyridine-5-carbaldehyde

Cat. No. B113110
M. Wt: 146.15 g/mol
InChI Key: JTPBTUUKUMKNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588732

Procedure details

To a solution of 20 g of 5-formyl-3-ethylthioimidazo[1,5-a]pyridine in 200 ml of isopropanol is added approximately 15 g of Raney nickel. The reaction mixture is stirred and heated at reflux temperature for 16 hours. The catalyst is removed by filtration through celite. The filtrate is evaporated under reduced pressure to yield an oily residue. This is purified by column chromatography on silica gel using a mixture of diethyl ether and ethyl acetate (2:1) as eluent. Evaporation of the solvent under reduced pressure yields 5-formylimidazo[1,5-a]pyridine melting at 138°-140°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]2[C:9](SCC)=[N:10][CH:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1)=[O:2]>C(O)(C)C.[Ni]>[CH:1]([C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)C1=CC=CC=2N1C(=NC2)SCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oily residue
CUSTOM
Type
CUSTOM
Details
This is purified by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of diethyl ether and ethyl acetate (2:1) as eluent
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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